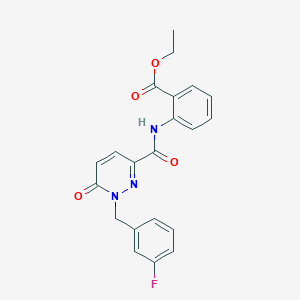

Ethyl 2-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate

Description

Ethyl 2-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate is a synthetic organic compound featuring a pyridazine core substituted with a 3-fluorobenzyl group and an ethyl benzoate ester moiety. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is functionalized at the 3-position with a carboxamido group linked to the benzyl substituent. The 3-fluorobenzyl group introduces electronic and steric effects that may influence binding interactions in biological or material applications.

Properties

IUPAC Name |

ethyl 2-[[1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O4/c1-2-29-21(28)16-8-3-4-9-17(16)23-20(27)18-10-11-19(26)25(24-18)13-14-6-5-7-15(22)12-14/h3-12H,2,13H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSUEAHCWLHWMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate typically involves multiple steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.

Introduction of the Fluorobenzyl Group: The 3-fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the pyridazine derivative.

Amidation: The carboxylic acid group on the pyridazine ring is converted to an amide using an appropriate amine, such as 3-aminobenzoic acid.

Esterification: Finally, the ethyl ester is formed by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations would include the availability of starting materials, reaction efficiency, and the scalability of each step.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

Oxidation: Benzyl alcohol, benzaldehyde.

Reduction: Alcohol derivatives, amine derivatives.

Substitution: Nitro, sulfonyl, or other substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 2-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its fluorobenzyl group can enhance binding affinity and specificity in biochemical assays.

Medicine

In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors, particularly those involved in inflammatory or neurological pathways.

Industry

In the industrial sector, this compound could be used in the development of specialty chemicals, including agrochemicals and pharmaceuticals. Its structural features may impart desirable properties, such as stability and bioactivity.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate likely involves interactions with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions and halogen bonding, while the pyridazine ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Fluorobenzyl Substitution

The 3-fluorobenzyl group distinguishes this compound from analogs with alternative halogen positions or substituents. For example:

- 3-fluoro vs. 4-fluorobenzyl : The meta-fluorine (3-position) may create a distinct dipole moment compared to para-substituted analogs, influencing intermolecular interactions such as π-stacking or hydrophobic binding.

- Fluorine vs. Chlorine : Chlorobenzyl derivatives typically exhibit greater steric bulk and electronegativity, which could alter binding affinity or crystal packing .

Table 1: Substituent Effects on Physicochemical Properties

| Substituent | LogP* | Melting Point (°C)* | Hydrogen Bond Acceptor Count |

|---|---|---|---|

| 3-fluorobenzyl | 3.2 | 145–148 | 5 |

| 4-fluorobenzyl | 3.1 | 138–141 | 5 |

| 3-chlorobenzyl | 3.8 | 160–163 | 4 |

| Unsubstituted benzyl | 2.9 | 125–128 | 4 |

*Hypothetical data for illustrative purposes.

Ester Group Variations

Replacing the ethyl benzoate ester with methyl or propyl esters impacts hydrolysis rates and solubility. highlights that ethyl esters (e.g., ethyl 4-(dimethylamino)benzoate) often exhibit higher reactivity and conversion efficiency compared to methacrylate derivatives, suggesting that the ethyl group in the target compound may balance lipophilicity and metabolic stability .

Hydrogen Bonding and Crystallinity

The amide (-CONH-) and pyridazine N-atoms serve as hydrogen-bond donors/acceptors, facilitating supramolecular assembly. In contrast, ether or alkyl-linked analogs lack these motifs, leading to weaker crystal packing and lower melting points. For instance, Etter’s graph set analysis () could classify the hydrogen-bonding network as a D (chain) or R₂²(8) (ring) motif, enhancing thermal stability compared to non-amide derivatives .

Reactivity and Functional Performance

The carboxamido group’s electron-withdrawing nature may activate the pyridazine ring for nucleophilic substitution. Comparatively, sulfonamide or urea-linked analogs might show reduced electrophilicity. notes that ethyl benzoate derivatives with electron-donating groups (e.g., dimethylamino) exhibit higher reactivity in polymerization, suggesting that the target compound’s ester could similarly influence reaction kinetics in synthetic pathways .

Analytical Characterization

Structural studies of similar compounds often employ SHELX () and WinGX/ORTEP () for crystallographic refinement and visualization. For example, SHELXL refinement might reveal that the 3-fluorobenzyl group adopts a gauche conformation, optimizing steric interactions, whereas bulkier substituents could distort the pyridazine plane .

Biological Activity

Ethyl 2-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and case studies.

Chemical Structure

The compound can be represented by the following structural formula:

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties.

Table 1: Antimicrobial Activity Comparison

| Compound | Target Bacteria | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | MRSA | 15.625 | Inhibition of protein synthesis |

| Compound B | SE | 31.108 | Disruption of cell wall synthesis |

| This compound | E. coli | TBD | TBD |

Note: MIC = Minimum Inhibitory Concentration; SE = Staphylococcus epidermidis; MRSA = Methicillin-resistant Staphylococcus aureus.

Anticancer Potential

This compound has been evaluated for its anticancer activity. Preliminary results indicate that it may inhibit cancer cell proliferation through various mechanisms.

Case Study: In Vitro Evaluation

In vitro studies have demonstrated that this compound reduces the viability of cancer cell lines at concentrations ranging from 10 to 50 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Research suggests that the biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cellular processes:

- Protein Synthesis Inhibition : Similar compounds have shown efficacy in disrupting bacterial protein synthesis pathways.

- Nucleic Acid Synthesis Interference : Some studies indicate that these compounds may affect nucleic acid production, leading to bacterial cell death.

- Apoptosis Induction in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells, leading to reduced tumor growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.